molecular formula C25H21FN4O3S B11614220 2-{[5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide

2-{[5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide

Cat. No.: B11614220
M. Wt: 476.5 g/mol
InChI Key: PXXXQDFOTFFKLD-UHFFFAOYSA-N
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Description

2-{[5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide is a complex organic compound that features a triazine ring, methoxyphenyl groups, and a fluorophenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide typically involves multiple steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Introduction of Methoxyphenyl Groups: The methoxyphenyl groups are introduced via electrophilic aromatic substitution reactions.

    Attachment of the Sulfanyl Group: The sulfanyl group is added through nucleophilic substitution reactions.

    Formation of the Fluorophenylacetamide Moiety: The final step involves the coupling of the triazine derivative with 4-fluorophenylacetamide under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazine ring or the nitro groups (if present) to form amines.

    Substitution: The methoxy and fluorophenyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, reduced triazine derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound could be used in the synthesis of advanced materials with unique properties, such as polymers or nanomaterials.

    Organic Synthesis: It can act as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide is unique due to its combination of a triazine ring, methoxyphenyl groups, and a fluorophenylacetamide moiety. This structural complexity provides it with distinct chemical and biological properties, setting it apart from simpler compounds like ethyl acetoacetate.

Properties

Molecular Formula

C25H21FN4O3S

Molecular Weight

476.5 g/mol

IUPAC Name

2-[[5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]sulfanyl]-N-(4-fluorophenyl)acetamide

InChI

InChI=1S/C25H21FN4O3S/c1-32-20-11-3-16(4-12-20)23-24(17-5-13-21(33-2)14-6-17)29-30-25(28-23)34-15-22(31)27-19-9-7-18(26)8-10-19/h3-14H,15H2,1-2H3,(H,27,31)

InChI Key

PXXXQDFOTFFKLD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(N=NC(=N2)SCC(=O)NC3=CC=C(C=C3)F)C4=CC=C(C=C4)OC

Origin of Product

United States

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